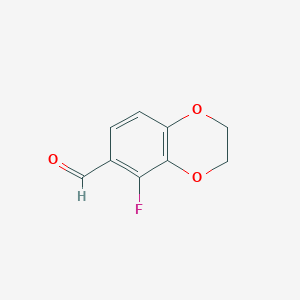methanone CAS No. 477886-21-8](/img/structure/B2834380.png)
[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Scientific Research Applications
Development of Precipitation-Resistant Solution Formulations
A study focused on developing a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, aiming to achieve higher plasma concentrations and improve dose proportionality. This research could provide insights into formulation strategies that might be applicable to compounds like “4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone” (Lori Burton et al., 2012).
Synthesis and Structural Analysis
Another area of application involves the synthesis and crystal structure determination of boric acid ester intermediates with benzene rings, which are structurally similar to the target compound. These studies include conformational analysis and physicochemical property evaluation, offering a basis for understanding the structural characteristics of complex organic molecules (P. Huang et al., 2021).
Microwave-Assisted Synthesis of Pyrazoline Derivatives
Research on the microwave-assisted synthesis of novel pyrazoline derivatives, which are structurally related to the target compound, has demonstrated the efficiency of this method in producing high yields of pharmacologically relevant molecules. This approach could be explored for synthesizing variations of “4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone” for potential biological applications (P. Ravula et al., 2016).
Crystal Structure of Nuarimol
A study on the crystal structure of nuarimol, a pyrimidine fungicide, provides insight into the arrangement of molecular components, which could be relevant for understanding the crystallographic properties of similar compounds. The analysis of hydrogen bonds and molecular interactions in the crystal lattice offers valuable information for the design of new chemical entities with desired properties (Gihaeng Kang et al., 2015).
properties
IUPAC Name |
[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCYAMEZNQTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)
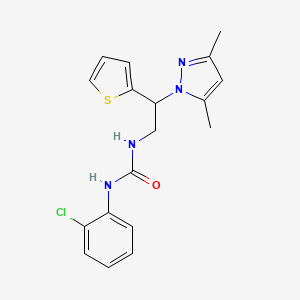
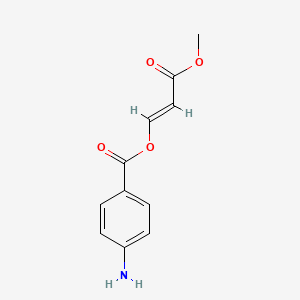
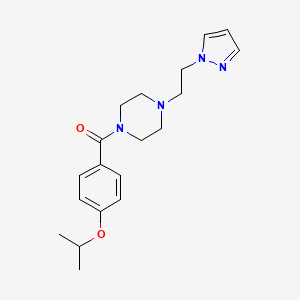
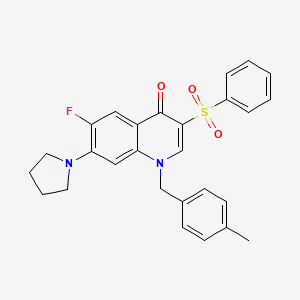

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
